N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide” is a novel compound with potential applications in various fields of research and industry. It is related to a class of compounds known as N-(thiazol-2-yl)benzenesulfonamides, which have been synthesized and investigated for their antibacterial activity .
Scientific Research Applications
Synthesis and Medicinal Applications
Novel Compound Synthesis
Researchers have focused on synthesizing novel compounds with similar complex structures, aiming to explore their potential applications in medicinal chemistry. For example, the synthesis of new zinc phthalocyanines substituted with unique derivative groups has been investigated for their applicability in photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The development of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown significant antimicrobial activity. These compounds were tested as cyclooxygenase inhibitors and exhibited considerable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Anticancer Activity
Antioxidant Activity
A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives highlighted their strong antioxidant activity, with some derivatives showing activity 1.4 times higher than that of ascorbic acid. This suggests potential use in combating oxidative stress-related diseases (Tumosienė et al., 2020).
Anticancer Activity
The same study also demonstrated the anticancer activity of these derivatives against human glioblastoma and triple-negative breast cancer cell lines. Some compounds were identified as highly cytotoxic against the glioblastoma cell line, indicating their potential as cancer therapeutics (Tumosienė et al., 2020).
Corrosion Inhibition and Material Science
Corrosion Inhibition
The study of thiazole-based pyridine derivatives for their application as corrosion inhibitors for mild steel in acidic environments has been conducted. These compounds were found to act as both anodic and cathodic inhibitors, effectively protecting steel surfaces. This research opens up possibilities for their use in industrial applications to prevent corrosion-related damages (Chaitra, Mohana, & Tandon, 2016).
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-10-11-21-20(14-19)25-23(29-21)26(16-18-8-5-13-24-15-18)22(27)12-9-17-6-3-2-4-7-17/h2-8,10-11,13-15H,9,12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEPFJOPONECAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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